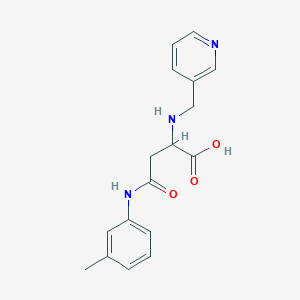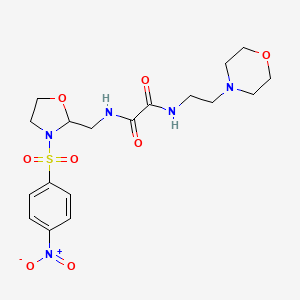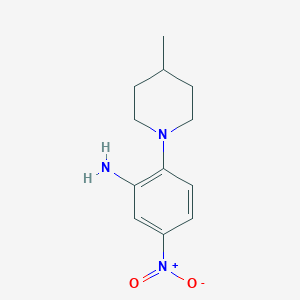
4-(3-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-oxo-4-(pyridin-3-ylamino)butanoic acid, also known as N-(pyridin-3-yl)-succinamic acid, is a molecule that has been studied for its crystal and molecular structure. This compound is of interest due to its potential applications in supramolecular chemistry and material science due to its ability to form various hydrogen-bonded networks and polymorphic structures .
Synthesis Analysis
Although the provided data does not include specific details on the synthesis of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, it is implied that the compound can be obtained through crystallization methods. For instance, an attempt to cocrystallize the compound with adipic acid using solvent-assisted grinding followed by solvent evaporation with ethanol was made, which resulted in the formation of a novel polymorphic structure of the compound .
Molecular Structure Analysis
The molecular structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid has been analyzed using single-crystal X-ray diffraction studies. The molecule features a bent side chain at the carbon atom adjacent to the carbonyl carbon of the amide fragment. The O-H bond of the COOH group is oriented toward the CH2 segment of the side chain, which is a distinctive feature of its molecular conformation .
Chemical Reactions Analysis
The compound is capable of forming strong O-H...N and N-H...O hydrogen bonds, which are crucial for directing the assembly of the molecules into higher-order structures. These hydrogen bonds, along with C-H...O interactions, contribute to the formation of two-dimensional zig-zag sheets and three-dimensional supramolecular structures . Additionally, the compound has been shown to form a polymorphic structure featuring aminopyridine...carboxylic O-H...N and N-H...O=C interactions, which result in R2_2(8) supramolecular hetero-synthons and extend into a 2D sheet along the body diagonal plane .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-oxo-4-(pyridin-3-ylamino)butanoic acid are inferred from its crystal structure and intermolecular interactions. The crystal structure of the compound features one-dimensional helical columns and two-dimensional architectures, which are stabilized by various hydrogen bonds and C-H...O interactions . Hirshfeld surface analysis has revealed that the most significant contributions to the crystal's surface are from H...H contacts, followed by O...H/H...O and C...H/H...C contacts. These interactions are indicative of the compound's propensity to engage in dispersion forces and hydrogen bonding, which are essential for its supramolecular assembly .
Applications De Recherche Scientifique
Chemical and Biochemical Applications
Sorption and Environmental Fate of Similar Compounds : Research by Werner, Garratt, and Pigott (2012) on the sorption of phenoxy herbicides to various materials highlights the environmental behavior of compounds with similar structures, suggesting potential applications in environmental science and soil chemistry Werner, Garratt, & Pigott, 2012.
Betalains Chemistry and Biochemistry : The study by Khan and Giridhar (2015) on plant betalains, which are vacuolar pigments, shows the chemical diversity and biochemical significance of nitrogenous core structures in plants. This suggests potential biotechnological applications in developing bioactive compounds Khan & Giridhar, 2015.
Biotechnological Applications in Drug Synthesis : Zhang et al. (2021) review the application of levulinic acid in cancer treatment and medical materials, demonstrating the flexibility and diversity of carboxyl-functionalized compounds in medicinal chemistry. This underscores the potential of 4-(3-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid in drug development and synthesis Zhang et al., 2021.
Xylan Derivatives for Drug Delivery : Petzold-Welcke et al. (2014) discuss the chemical modification of xylan into biopolymer ethers and esters, indicating the potential of chemically modified biopolymers in drug delivery systems. This suggests a research pathway for modifying this compound for biomedical applications Petzold-Welcke et al., 2014.
Propriétés
IUPAC Name |
4-(3-methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-4-2-6-14(8-12)20-16(21)9-15(17(22)23)19-11-13-5-3-7-18-10-13/h2-8,10,15,19H,9,11H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGKDIGTINVUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)



![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)




